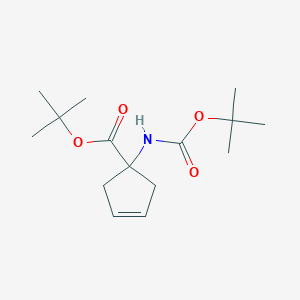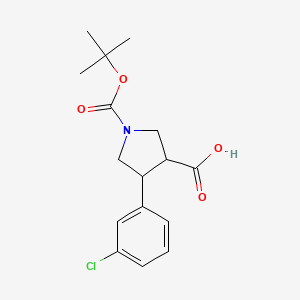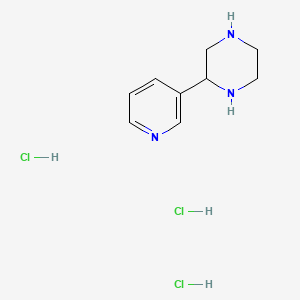
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
Overview
Description
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 .
Physical And Chemical Properties Analysis
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide has a density of 1.2±0.1 g/cm3 . It has a boiling point of 386.0±42.0 °C at 760 mmHg . The compound has a flash point of 187.2±27.9 °C .Scientific Research Applications
Synthesis of Complex Molecules
One aspect of scientific research focuses on the synthesis of complex molecules from simpler precursors. For instance, compounds derived from benzofuran, such as those synthesized in studies of antitumor olivacine derivatives and novel benzodifuranyl compounds, exemplify the versatility of benzofuran derivatives in creating potent biological agents (Jasztold-Howorko et al., 1994; Abu‐Hashem et al., 2020). These studies illustrate how modifications to the benzofuran scaffold can lead to compounds with significant biological activities.
Potential in Medicinal Chemistry
The research on compounds structurally related to 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide also sheds light on their potential in medicinal chemistry. For example, the development of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents showcases the therapeutic potential of compounds with benzofuran-related structures in addressing infectious diseases (Ismail et al., 2004). Similarly, the synthesis and evaluation of benzisoxazole derivatives as AChE inhibitors highlight the application of benzofuran derivatives in neurodegenerative disorders (Brown-Proctor et al., 1999).
Electro-Optical Properties
Research into the electro-optical properties of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units demonstrates the relevance of benzofuran derivatives in materials science. These compounds exhibit reversible electrochemical oxidation, indicating their potential in electrochromic devices (Hsiao et al., 2015). This research area highlights the utility of benzofuran derivatives in developing new materials with specific electro-optical properties.
properties
IUPAC Name |
6-methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(14)13-2)9-5-4-8(15-3)6-10(9)16-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDCFCVMWPPGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587850 | |
| Record name | 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | |
CAS RN |
638217-07-9 | |
| Record name | 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)

![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)

